REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[N:11]=[N:12][C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:14]=1[OH:24])([O-])=O.C(N)CCC.[H][H]>[Pt].C1(C)C(C)=CC=CC=1>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]2=[N:1][N:12]([C:13]3[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:14]=3[OH:24])[N:11]=[C:5]2[CH:6]=1
|
Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)Cl)N=NC1=C(C(=CC(=C1)C)C(C)(C)C)O
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is carried out at 35°-37° C. with intensive stirring
|
Type
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CUSTOM
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Details
|
The heat released is removed
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Type
|
TEMPERATURE
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Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
The end of the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
is easily detectable by the hydrogen absorption
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)C(C)(C)C)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |